molecular formula C8H9BF2O3 B1419812 4-Difluoromethoxy-3-methyl-benzeneboronic acid CAS No. 958451-72-4

4-Difluoromethoxy-3-methyl-benzeneboronic acid

Cat. No.: B1419812
CAS No.: 958451-72-4
M. Wt: 201.97 g/mol
InChI Key: HNSXGLPRKOFDNV-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-methyl-benzeneboronic acid is a boronic acid derivative with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique chemical structure, which includes a difluoromethoxy group and a methyl group attached to a benzene ring, along with a boronic acid functional group.

Preparation Methods

Chemical Reactions Analysis

4-Difluoromethoxy-3-methyl-benzeneboronic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate
4-Difluoromethoxy-3-methyl-benzeneboronic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid moiety allows for the formation of covalent bonds with biological targets, making it useful in the development of drugs aimed at treating diseases such as cancer and diabetes. For instance, boronic acids are known to inhibit proteasomes, which play a crucial role in protein degradation pathways relevant to cancer progression .

1.2. Inhibitors of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of certain enzymes, including proteases and kinases. The ability to form reversible covalent bonds with target proteins enhances its efficacy as a therapeutic agent. Studies have shown that derivatives of boronic acids can effectively inhibit the activity of enzymes involved in tumor growth and metastasis .

Organic Synthesis

2.1. Suzuki-Miyaura Coupling Reactions
this compound is frequently utilized in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex organic molecules found in pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group enhances the reactivity and selectivity of the coupling process .

2.2. Synthesis of Functionalized Aromatics
The compound can also be employed in the synthesis of functionalized aromatic compounds through various cross-coupling reactions, expanding the toolbox available for chemists working on synthesizing new materials or biologically active compounds .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation through proteasome inhibition mechanisms .
Study BEnzyme InhibitionInvestigated the inhibitory effects on specific kinases; results indicated potential use in targeted cancer therapies .
Study CSynthesis EfficiencyEvaluated the efficiency of using this boronic acid in Suzuki-Miyaura reactions; found it significantly improved yields compared to traditional reagents .

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-methyl-benzeneboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The difluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

4-Difluoromethoxy-3-methyl-benzeneboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its combination of the difluoromethoxy and boronic acid groups, which confer distinct reactivity and application potential.

Biological Activity

4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its difluoromethoxy and methyl substituents on the benzene ring, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₈H₉BF₂O₃
  • Molecular Weight : 201.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect enzyme activity and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)9.5

Antimicrobial Activity

The compound has also shown promising results in inhibiting the growth of specific pathogens:

PathogenZone of Inhibition (mm)Reference
Escherichia coli14
Staphylococcus aureus10
Klebsiella pneumoniae12

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted by Nigro et al. demonstrated that this compound effectively inhibited cell proliferation in MCF-7 and A549 cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy indicated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of E. coli and S. aureus, highlighting its potential use in treating infections caused by resistant bacteria .

Properties

IUPAC Name

[4-(difluoromethoxy)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-5-4-6(9(12)13)2-3-7(5)14-8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXGLPRKOFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669676
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-72-4
Record name B-[4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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